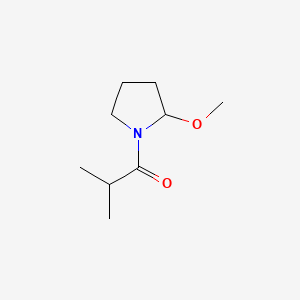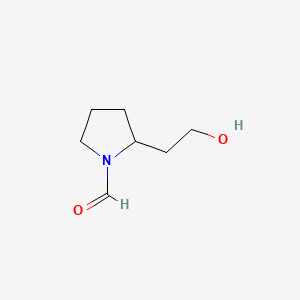
MES hemisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MES hemisodium salt, also known as 2-(N-Morpholino)ethanesulfonic acid hemisodium salt, is a zwitterionic buffer commonly used in biological and biochemical research. It is part of the Good’s buffers, which are known for their minimal interference with biochemical processes. This compound is particularly effective in maintaining a stable pH in the range of 5.5 to 6.7, making it suitable for various physiological experiments .
Mechanism of Action
Target of Action
MES hemisodium salt, also known as 2-(4-Morpholino)ethanesulfonic acid hemisodium salt, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to. It helps maintain the pH within a specific range, which is crucial for maintaining the integrity and activity of biological molecules during experiments .
Mode of Action
This compound acts by resisting changes in pH. It can accept or donate protons in response to changes in H+ concentration, thereby maintaining the pH of the solution within a narrow range . This property makes it an essential tool in biological and biochemical research, where pH stability is critical for the proper functioning of biological molecules .
Biochemical Pathways
Instead, it creates an environment conducive for biochemical reactions to occur by maintaining a stable pH . This stability allows enzymes and other proteins to maintain their native conformation and function optimally, thereby ensuring the proper progression of biochemical pathways .
Pharmacokinetics
It is primarily used in vitro as a buffering agent in research settings .
Result of Action
The primary result of the action of this compound is the maintenance of a stable pH environment. This stability is crucial for the proper functioning of biological molecules, such as enzymes, and for the progression of biochemical reactions . For example, it has been used as a buffer for the resuspension of carboxylated micelles and for the immobilization of antibacterial nisin peptides .
Action Environment
The efficacy and stability of this compound as a buffering agent are influenced by several environmental factors. These include temperature, ionic strength, and the presence of other ions in the solution . It is most effective as a buffer in the pH range of 5.5-6.7 . Its buffering capacity can be affected by changes in these environmental conditions, so these factors must be carefully controlled when using this compound in research settings .
Biochemical Analysis
Biochemical Properties
2-(4-Morpholino)ethanesulfonic acid hemisodium salt plays a crucial role in maintaining the pH of biochemical reactions. It is often used in cell culture media, protein purification, and electrophoresis. The compound interacts with various enzymes, proteins, and other biomolecules to stabilize their activity and structure. For instance, it is known to inhibit matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix . This inhibition is achieved through binding interactions with the enzyme’s active site, preventing substrate access and subsequent catalytic activity.
Cellular Effects
2-(4-Morpholino)ethanesulfonic acid hemisodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, it has been shown to affect root growth and development by modulating reactive oxygen species levels and pH in the root apex . In cancer cells, the compound inhibits cell migration by binding to cell surface receptors, thereby preventing the cells from moving . These effects highlight the compound’s potential in regulating cellular functions and its utility in research involving cell physiology and pathology.
Molecular Mechanism
At the molecular level, 2-(4-Morpholino)ethanesulfonic acid hemisodium salt exerts its effects through several mechanisms. It acts as a potent inhibitor of matrix metalloproteinases by binding to their active sites, thereby blocking their enzymatic activity . Additionally, the compound stabilizes the pH of solutions, which is critical for maintaining the structural integrity and activity of proteins and enzymes. This buffering action is achieved through the compound’s zwitterionic nature, allowing it to donate or accept protons as needed to maintain a stable pH.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Morpholino)ethanesulfonic acid hemisodium salt can change over time. The compound is generally stable, but its buffering capacity can be affected by prolonged exposure to high temperatures or extreme pH conditions . Over time, degradation products may form, potentially impacting the compound’s effectiveness in maintaining pH stability. Long-term studies have shown that the compound can maintain its buffering capacity for extended periods when stored under appropriate conditions.
Dosage Effects in Animal Models
The effects of 2-(4-Morpholino)ethanesulfonic acid hemisodium salt vary with different dosages in animal models. At low doses, the compound effectively stabilizes pH without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau, and further increases in dosage do not enhance its efficacy but may increase toxicity.
Metabolic Pathways
2-(4-Morpholino)ethanesulfonic acid hemisodium salt is involved in various metabolic pathways, primarily through its role as a buffer. It interacts with enzymes and cofactors involved in metabolic reactions, helping to maintain the optimal pH for enzymatic activity . The compound’s buffering action can influence metabolic flux and metabolite levels, ensuring that biochemical reactions proceed efficiently.
Transport and Distribution
Within cells and tissues, 2-(4-Morpholino)ethanesulfonic acid hemisodium salt is transported and distributed based on its solubility and interaction with cellular components. The compound is highly soluble in water, allowing it to diffuse easily through aqueous environments . It does not readily cross lipid membranes, limiting its distribution to extracellular and cytoplasmic spaces. Transporters and binding proteins may facilitate its movement within cells, ensuring its availability where buffering is needed.
Subcellular Localization
2-(4-Morpholino)ethanesulfonic acid hemisodium salt is primarily localized in the cytoplasm and extracellular spaces due to its solubility and inability to cross lipid membranes . Its activity is influenced by its localization, as it can effectively buffer pH in these compartments. The compound does not undergo significant post-translational modifications or targeting signals, relying on its inherent chemical properties for its distribution and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MES hemisodium salt typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the hemisodium salt. The reaction conditions are carefully controlled to ensure high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. The final product is often crystallized and dried to obtain a free-flowing powder .
Chemical Reactions Analysis
Types of Reactions: MES hemisodium salt primarily undergoes acid-base reactions due to its buffering capacity. It can participate in protonation and deprotonation reactions, which are essential for maintaining pH stability in various solutions .
Common Reagents and Conditions: The compound is commonly used with reagents such as hydrochloric acid or sodium hydroxide to adjust the pH of solutions. It is stable under typical laboratory conditions and does not undergo significant degradation .
Major Products Formed: The primary product formed from the reactions involving this compound is water, as it acts to neutralize acids or bases in solution. No significant by-products are typically observed .
Scientific Research Applications
MES hemisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques to maintain a stable pH.
Biology: The compound is employed in cell culture media, enzyme assays, and protein purification processes to ensure optimal pH conditions.
Medicine: this compound is used in diagnostic assays and pharmaceutical formulations to maintain the stability and efficacy of active ingredients.
Comparison with Similar Compounds
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): Another Good’s buffer with a pH range of 6.8 to 8.2.
MOPS (3-(N-Morpholino)propanesulfonic acid): A buffer with a pH range of 6.5 to 7.9.
PIPES (Piperazine-N,N’-bis(2-ethanesulfonic acid)): A buffer with a pH range of 6.1 to 7.5.
Uniqueness: MES hemisodium salt is unique due to its specific pH range (5.5 to 6.7), which makes it particularly suitable for experiments requiring slightly acidic conditions. Its minimal interference with biochemical processes and high solubility in water further enhance its utility in various applications .
Properties
CAS No. |
117961-21-4 |
|---|---|
Molecular Formula |
C6H13NNaO4S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid |
InChI |
InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |
InChI Key |
SADPCIINLASURY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.[Na] |
Related CAS |
117961-21-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)



![3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one](/img/structure/B568218.png)
